BenchChemオンラインストアへようこそ!

2,6-Dichloro-4-phenylquinazoline

JNK Kinase Inhibition Hepatocyte In Vitro Assay 4-N-Arylquinazolines

2,6-Dichloro-4-phenylquinazoline is the strategic procurement choice for JNK-pathway drug discovery. Its 2,6-substitution pattern enables selective C2 functionalization while preserving the C6 chlorine for sequential diversification—a synthetic advantage absent in 2,4-dichloro or 4-chloro analogs. 4-N-arylquinazoline derivatives from this scaffold demonstrate confirmed JNK-kinase inhibition; 4-O-aryl and 4-N-alkyl analogs are inactive. With documented hCA II binding affinity (Kd=18,400 nM), it doubles as a target engagement benchmark. Procure for focused library synthesis, antiproliferative screening, and SAR studies with higher probability of retaining on-target activity.

Molecular Formula C14H8Cl2N2
Molecular Weight 275.1 g/mol
CAS No. 5185-54-6
Cat. No. B187182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-phenylquinazoline
CAS5185-54-6
Molecular FormulaC14H8Cl2N2
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl
InChIInChI=1S/C14H8Cl2N2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H
InChIKeyCRVSRCOECJCBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-phenylquinazoline (CAS 5185-54-6): Chemical Identity, Core Scaffold, and Procurement Baseline


2,6-Dichloro-4-phenylquinazoline (CAS 5185-54-6, C14H8Cl2N2, MW 275.13) is a heterocyclic organic compound belonging to the quinazoline family, characterized by a bicyclic framework consisting of fused benzene and pyrimidine rings with chlorine atoms substituted at the 2- and 6-positions and a phenyl group at the 4-position [1]. As a member of the 4-phenylquinazoline scaffold class, it serves as a versatile synthetic intermediate and a core template for designing bioactive molecules, with demonstrated relevance in medicinal chemistry targeting kinase inhibition, antiproliferative activity, and G-quadruplex DNA stabilization [2][3]. The compound is commercially available from multiple vendors at purities typically ≥95%, with pricing and packaging options varying by supplier, and is subject to hazard classifications including Acute Toxicity (Oral, Category 3) and Eye Damage (Category 1) .

Why 2,6-Dichloro-4-phenylquinazoline Cannot Be Simply Replaced by Generic Quinazoline Analogs in Critical R&D


Quinazoline is a privileged scaffold in medicinal chemistry, yet its biological and chemical properties are exquisitely sensitive to the specific substitution pattern on the core bicyclic ring system. The precise arrangement of the two chloro substituents at positions 2 and 6, combined with the 4-phenyl group, creates a unique electronic environment, steric profile, and reactivity landscape that dictates both its utility as a synthetic intermediate and its interaction with biological targets. Even minor alterations—such as moving a chlorine atom to a different position (e.g., 2,4-dichloro vs. 2,6-dichloro), replacing the phenyl group with a smaller alkyl moiety, or modifying the halogen identity—can profoundly alter nucleophilic substitution regioselectivity [1], kinase inhibition profiles, and binding affinities [2][3]. Consequently, generic quinazoline analogs or alternative 4-phenylquinazoline derivatives cannot be assumed to be functionally equivalent in any assay or synthetic pathway without rigorous, context-specific validation. The following sections provide quantitative evidence delineating the specific differentiation of 2,6-dichloro-4-phenylquinazoline against its closest comparators.

Quantitative Differentiation of 2,6-Dichloro-4-phenylquinazoline (CAS 5185-54-6) vs. Close Analogs: Head-to-Head and Cross-Study Comparisons


JNK-Kinase Inhibitory Potential: 4-N-Arylquinazoline Derivatives Demonstrate Superior Predicted Activity

In a targeted synthesis study of 4-substituted quinazolines, the 4-N-arylquinazoline subclass, to which 2,6-dichloro-4-phenylquinazoline serves as a key precursor, exhibited confirmed JNK-kinase inhibitory activity in vitro. In contrast, 4-O-arylquinazolines and 4-N-alkylquinazolines, synthesized under similar conditions, showed no significant JNK-kinase inhibition in the same hepatocyte culture model [1]. The JNK-kinase activity was assessed by measuring the impact on alanine aminotransferase (ALT) levels, a downstream marker of kinase pathway modulation. The 4-N-arylquinazolines demonstrated a statistically significant reduction in ALT activity, confirming their functional inhibition of the JNK pathway, while the non-aryl analogs (O-aryl and N-alkyl) were essentially inactive [1].

JNK Kinase Inhibition Hepatocyte In Vitro Assay 4-N-Arylquinazolines

Carbonic Anhydrase II Binding Affinity: 2,6-Dichloro-4-phenylquinazoline Exhibits Quantified but Modest Affinity

The binding affinity (Kd) of 2,6-dichloro-4-phenylquinazoline for human carbonic anhydrase II (hCA II) has been determined using nanoESI-MS at +10 charge state, yielding a Kd of 18,400 nM (1.84E+4 nM) [1]. While this affinity is modest compared to high-potency hCA II inhibitors (which often exhibit Kd values in the low nanomolar to subnanomolar range), it provides a quantitative baseline for this specific scaffold [2]. No direct comparator data is available for close analogs (e.g., 2,4-dichloro-4-phenylquinazoline) in the same assay format, but this measurement establishes a reference point for structure-activity relationship (SAR) studies.

Carbonic Anhydrase Inhibition Binding Affinity nanoESI-MS

Synthetic Versatility: Regioselective Nucleophilic Substitution Enabled by 2,6-Dichloro Substitution Pattern

The 2,6-dichloro substitution pattern on the quinazoline ring imparts distinct reactivity that governs the synthesis of advanced derivatives. In the preparation of 6-chloro-2-furfurylamino-4-phenylquinazoline, the reaction of 2,6-dichloro-4-phenylquinazoline with furfurylamine proceeds with high regioselectivity at the 2-position, leaving the 6-chloro substituent intact for further functionalization [1]. This contrasts with 2,4-dichloroquinazoline, where the 4-position is more reactive toward nucleophilic substitution, and 4-chloroquinazolines, which are typically used to access 4-O-aryl and 4-N-alkyl derivatives via nucleophilic displacement [2]. The differential reactivity is quantified by the specific reaction conditions: 2,6-dichloro-4-phenylquinazoline reacts with furfurylamine at 85°C for 40 minutes to yield the 2-amino-substituted product, whereas the 6-position remains inert under these conditions, preserving a synthetic handle [1].

Regioselective Substitution Synthetic Intermediate Quinazoline Derivatization

Procurement-Driven Application Scenarios for 2,6-Dichloro-4-phenylquinazoline (CAS 5185-54-6)


Medicinal Chemistry: JNK-Kinase Inhibitor Lead Optimization

Based on the head-to-head evidence that 4-N-arylquinazolines (derived from 2,6-dichloro-4-phenylquinazoline) exhibit confirmed JNK-kinase inhibitory activity while 4-O-aryl and 4-N-alkyl analogs do not [1], this compound is a strategic procurement choice for research groups focused on JNK-pathway related diseases, such as inflammatory disorders, neurodegeneration, and certain cancers. The compound serves as a validated starting point for synthesizing focused libraries of 4-N-arylquinazolines, enabling rapid SAR exploration and lead optimization with a higher probability of retaining on-target activity compared to alternative substitution patterns.

Synthetic Methodology: Regioselective Derivatization at the 2-Position with 6-Chloro Handle Retention

For synthetic chemists requiring a quinazoline intermediate that can be selectively functionalized at the 2-position while preserving a reactive chlorine at the 6-position for later diversification, 2,6-dichloro-4-phenylquinazoline offers a distinct advantage over 2,4-dichloro- or 4-chloroquinazolines [2]. This property is particularly valuable in the synthesis of complex, asymmetrically substituted quinazoline-based molecules, such as dual-target inhibitors or advanced probes where sequential functionalization is required. Procurement of this specific dichloro isomer directly enables synthetic routes that are not readily accessible from other commercially available quinazoline building blocks.

Target Engagement Studies: Carbonic Anhydrase II Binding Baseline Establishment

The quantitatively defined binding affinity (Kd = 18,400 nM) of 2,6-dichloro-4-phenylquinazoline for human carbonic anhydrase II [3] provides a valuable reference point for researchers conducting target engagement or selectivity profiling. This compound can be used as a control or benchmark in assays designed to evaluate the hCA II binding of novel quinazoline derivatives, particularly in projects where hCA II inhibition is either a desired therapeutic mechanism (e.g., glaucoma, epilepsy) or an unwanted off-target effect. Its modest affinity makes it a suitable baseline for measuring improvements in potency or selectivity in subsequent analogs.

Broad-Spectrum Antiproliferative Screening Campaigns

Patents and literature indicate that quinazoline derivatives bearing the 2,6-dichloro-4-phenyl substitution pattern possess antiproliferative activity against tumor cells and microorganisms, including bacteria, yeasts, and fungi [4]. While specific quantitative IC50 data for this exact compound against defined cell lines is not available in the accessible primary literature, its inclusion in patent disclosures for antiproliferative quinazolines [4] supports its procurement as a screening compound in academic or industrial phenotypic assays. Researchers seeking to explore the antiproliferative potential of the 2,6-dichloro-4-phenylquinazoline chemotype can use it as a benchmark for evaluating novel derivatives or as a tool compound to probe mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-4-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.